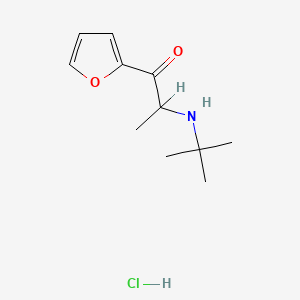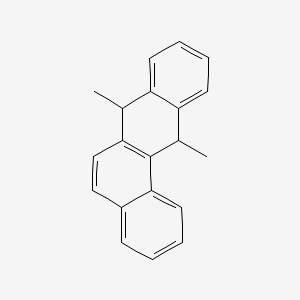
7,12-Dimethyl-7,12-dihydrotetraphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,12-Dihydro-7,12-dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer and immunotoxicity. This compound is a derivative of benz[a]anthracene and is characterized by the presence of two methyl groups at the 7 and 12 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene typically involves the reaction of benz[a]anthracene with methylating agents. One common method involves the use of lead tetraacetate to introduce the methyl groups at the 7 and 12 positions. The resulting product is then purified through column chromatography and further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene is less common due to its specialized use in research. the methods employed in laboratories can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
7,12-Dihydro-7,12-dimethylbenz[a]anthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate and DDQ are commonly used oxidizing agents for this compound.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, and other oxygenated derivatives .
科学的研究の応用
7,12-Dihydro-7,12-dimethylbenz[a]anthracene is extensively used in scientific research due to its carcinogenic properties. Some of its applications include:
Cancer Research: It is used as a tumor initiator in various cancer models to study the mechanisms of carcinogenesis.
Immunotoxicity Studies: This compound is used to investigate the effects of carcinogens on the immune system.
Phototoxicity and Photomutagenicity: Research has shown that it is phototoxic and photomutagenic, making it useful in studies related to DNA damage and repair.
作用機序
The mechanism of action of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene involves its metabolic activation in the body. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and cancer . Additionally, it has been shown to suppress both humoral and cell-mediated immune responses by affecting the interleukin-2 pathway .
類似化合物との比較
Similar Compounds
Benz[a]anthracene: The parent compound of 7,12-Dihydro-7,12-dimethylbenz[a]anthracene.
7,12-Dimethylbenz[a]anthracene: A closely related compound with similar carcinogenic properties.
1,4-Dimethyl-2,3-benzophenanthrene: Another derivative with similar structural features.
Uniqueness
7,12-Dihydro-7,12-dimethylbenz[a]anthracene is unique due to its specific methylation pattern, which contributes to its potent carcinogenic and immunotoxic effects. Its ability to form DNA adducts and induce mutations makes it a valuable tool in cancer research and toxicology studies .
特性
CAS番号 |
35281-31-3 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC名 |
7,12-dimethyl-7,12-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C20H18/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-14H,1-2H3 |
InChIキー |
IKZWUIRENJYSJP-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C(C3=CC=CC=C13)C)C4=CC=CC=C4C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


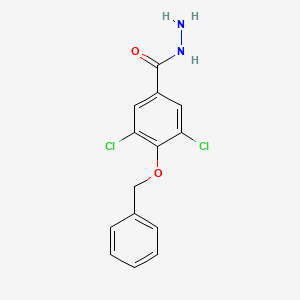
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)

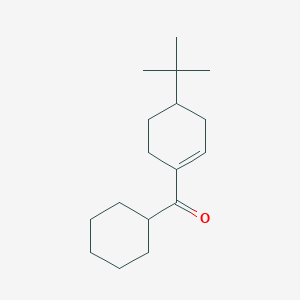
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
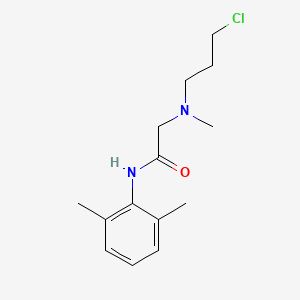
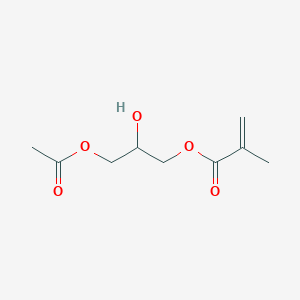
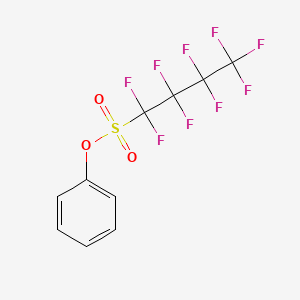

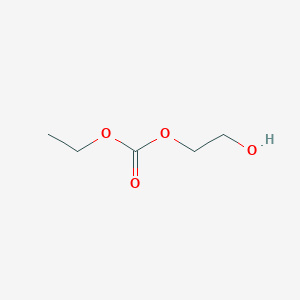
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

